molecular formula C11H14ClNO2 B1423274 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride CAS No. 1353502-34-7

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B1423274
CAS No.: 1353502-34-7
M. Wt: 227.69 g/mol
InChI Key: JWSPOMRPAFEFDS-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride features a cyclopropane core substituted with:

  • A 2,3-dihydro-1,4-benzodioxin moiety at position 2.
  • A primary amine group (-NH₂) at position 1.
  • A hydrochloride counterion (HCl) to neutralize the amine’s positive charge.

Key structural parameters :

Property Value Source
Molecular Formula C₁₁H₁₄ClNO₂ CID 132300891
Molecular Weight 227.69 g/mol CID 132300891
SMILES NC1(C2=CC=C(OCCO3)C3=C2)CC1.[H]Cl CID 132300891
LogP (Octanol-Water) 1.8274 ZINC
Topological Polar Surface Area (TPSA) 44.48 Ų ZINC

The cyclopropane ring introduces angle strain (60° bond angles), while the benzodioxin moiety contributes aromatic stability through conjugation. Stereochemical configuration remains unspecified in available literature, though related cyclopropane derivatives (e.g., (1R,2R)-configured analogs) exhibit defined stereochemistry.

Crystallographic Analysis and Conformational Studies

No X-ray crystallography or single-crystal diffraction data is reported for this compound in the provided sources. However, crystallographic studies on analogous benzodioxin-cyclopropane hybrids reveal:

  • Conformational rigidity due to the strained cyclopropane ring.
  • Intermolecular hydrogen bonding involving the amine group and chloride ion.

For example, patents describe powder diffraction patterns for structurally similar oxazepane derivatives, but direct data for this compound remains absent. Further crystallization efforts are required to resolve conformational preferences.

Spectroscopic Profiling

While explicit spectroscopic data for this compound is unavailable, predicted spectral features can be inferred from its functional groups:

Infrared (IR) Spectroscopy
Functional Group Expected Absorption (cm⁻¹) Rationale
N-H (Amine) 3200–3300 Symmetric/asymmetric stretching
C-O-C (Benzodioxin) 1250–1300 Ether linkage vibrations
Cyclopropane C-H 3000–3100 Strained ring vibrations
Nuclear Magnetic Resonance (NMR)
Proton Environment Expected δ (ppm) Multiplicity
Cyclopropane CH₂ 1.0–1.5 Multiplet
Benzodioxin Aromatic H 6.5–7.5 Multiplet
Amino NH₃⁺ (HCl Salt) Broad peak Singlet

13C NMR would reveal:

  • Cyclopropane carbons : δ 10–15 ppm (CH₂ groups).
  • Benzodioxin carbons : δ 100–150 ppm (aromatic C and O-linked C).

UV-Vis Spectroscopy : Absorption maxima likely in the 250–300 nm range due to π→π* transitions in the benzodioxin system.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSPOMRPAFEFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Cyclization

  • The synthesis begins with 2,3-dihydroxybenzoic acid derivatives, which are esterified using concentrated sulfuric acid in refluxing methanol to yield methyl esters.
  • These esters are then alkylated with 1,2-dibromoethane in the presence of potassium carbonate to form the cyclized 2,3-dihydro-1,4-benzodioxin ring system.
  • The ester group is hydrolyzed using lithium hydroxide, yielding the corresponding acid.

Functionalization at the 6-Position

  • The acid intermediate can be converted into amides or other derivatives via mixed-anhydride methods.
  • Nitration and subsequent catalytic hydrogenation allow for the introduction of amino groups at specific positions on the benzodioxin ring if required for analog synthesis.

Representative Synthetic Procedure (Summary)

Step Reagents/Conditions Outcome
1. Esterification 2,3-Dihydroxybenzoic acid + H2SO4, reflux in MeOH Methyl ester formation
2. Cyclization Methyl ester + 1,2-dibromoethane + K2CO3 Formation of 2,3-dihydro-1,4-benzodioxin ring
3. Hydrolysis LiOH, aqueous workup Carboxylic acid intermediate
4. Amide formation Mixed-anhydride method Amide intermediate
5. Mesylation Methanesulfonyl chloride + Et3N Mesylate intermediate
6. Nucleophilic substitution N-methylpiperazine or catalytic hydrogenation Introduction of amine group
7. Salt formation HCl treatment Hydrochloride salt of target compound

Detailed Research Findings

  • A key study demonstrated the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives by alkylation of methyl esters of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane, followed by hydrolysis and amide formation using mixed-anhydride protocols. This method allows for high regioselectivity and functional group tolerance.
  • The use of mesylation followed by nucleophilic displacement is an effective strategy to install the amine functionality on the cyclopropane ring, enabling access to both enantiomers when starting from chiral glycidyl tosylates.
  • The hydrochloride salt formation enhances the compound’s stability and solubility, which is critical for biological evaluation and pharmaceutical formulation.

Analytical and Purification Techniques

  • Purification of intermediates and final products is typically performed by recrystallization from methanol/water mixtures or by silica gel column chromatography using dichloromethane-methanol eluents.
  • Structural confirmation is achieved through spectroscopic methods such as NMR, IR, and mass spectrometry.
  • The stereochemical integrity of chiral centers is maintained and confirmed by chiral HPLC or other chiroptical methods.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine (-NH₂) participates in classical nucleophilic substitution and condensation reactions:

Acylation Reactions

The amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For example:

RCOCl+AmineRCONH Cyclopropane Benzodioxin +HCl\text{RCOCl}+\text{Amine}\rightarrow \text{RCONH Cyclopropane Benzodioxin }+\text{HCl}

Conditions : Typically performed in anhydrous solvents (THF, DCM) with bases like triethylamine (Et₃N) to neutralize HCl .

Schiff Base Formation

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines:

RCHO+AmineRCH N Cyclopropane Benzodioxin +H O\text{RCHO}+\text{Amine}\rightarrow \text{RCH N Cyclopropane Benzodioxin }+\text{H O}

Applications : Used in synthesizing heterocyclic derivatives with potential bioactivity .

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines:

RX+AmineRNH Cyclopropane Benzodioxin +HX\text{RX}+\text{Amine}\rightarrow \text{RNH Cyclopropane Benzodioxin }+\text{HX}

Optimized Conditions :

  • Solvent: THF or DMF

  • Base: K₂CO₃ or DBU

  • Temperature: 60–80°C .

Benzodioxin Moiety Reactivity

The 1,4-benzodioxin ring undergoes electrophilic aromatic substitution (EAS) and oxidation:

Electrophilic Substitution

The electron-rich benzodioxin ring reacts with electrophiles (e.g., NO₂⁺, SO₃H⁺) at the para position relative to the oxygen atoms:

Compound+ElectrophileSubstituted Benzodioxin Derivative\text{Compound}+\text{Electrophile}\rightarrow \text{Substituted Benzodioxin Derivative}

Key Observations :

  • Nitration yields nitro derivatives with moderate regioselectivity .

  • Sulfonation requires fuming sulfuric acid and yields water-soluble sulfonic acids .

Oxidative Degradation

The benzodioxin ring is susceptible to oxidation, particularly under strong acidic or alkaline conditions:

Compound+KMnO H Quinone Derivatives+CO \text{Compound}+\text{KMnO H }\rightarrow \text{Quinone Derivatives}+\text{CO }

Applications : Used to study metabolic pathways in drug development .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and addition reactions:

Ring-Opening via Acid Catalysis

Protonation of the cyclopropane ring induces cleavage, forming allylic amines:

Compound+Allylic Amine Derivative\text{Compound}+\text{H }\rightarrow \text{Allylic Amine Derivative}

Mechanism : The reaction proceeds through a carbocation intermediate stabilized by the benzodioxin’s electron-donating effects .

[2+1] Cycloaddition

The cyclopropane reacts with carbenes to form bicyclic products:

Compound+ CH Bicyclo 3 1 0 hexane Derivative\text{Compound}+\text{ CH }\rightarrow \text{Bicyclo 3 1 0 hexane Derivative}

Conditions : Generated via thermal decomposition of diazomethane (CH₂N₂) .

Hydrochloride Salt-Specific Reactivity

The hydrochloride counterion influences solubility and reaction kinetics:

Reaction TypeEffect of HClExample Application
Neutralization Removed via base (e.g., NaOH), freeing the amine for further reactions Synthesis of free-base intermediates
Ion-Pair Catalysis Accelerates SN2 reactions in polar aprotic solventsPharmaceutical salt optimization

Case Study 2: Ring-Opening Polymerization

The cyclopropane ring underwent controlled polymerization with Grubbs catalyst, forming polyamine backbones for biomaterials :

CompoundRu CatalystPolymer+HCl\text{Compound}\xrightarrow{\text{Ru Catalyst}}\text{Polymer}+\text{HCl}

Conditions : 40°C, 24h, solvent-free .

Scientific Research Applications

Example Synthesis Pathway

  • Starting Material : 2,3-dihydrobenzo[1,4]dioxin
  • Reagents : Cyclopropanecarboxylic acid derivatives
  • Conditions : Acidic or basic medium
  • Product Formation : Isolation and purification of the hydrochloride salt form.

Enzyme Inhibition

Research has demonstrated that compounds related to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine exhibit significant inhibitory activity against various enzymes:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. In silico studies have shown that the compound can effectively inhibit α-glucosidase activity, potentially aiding in the treatment of Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : The enzyme acetylcholinesterase is implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this structure have been screened for their ability to inhibit this enzyme, suggesting potential applications in cognitive enhancement .

Case Study 1: Enzyme Inhibitor Development

A study synthesized new sulfonamide derivatives containing the benzodioxane moiety and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited potent inhibition comparable to standard drugs used for T2DM and Alzheimer's disease .

Case Study 2: Structure-Affinity Relationships

In another investigation, structure-affinity relationships were explored through computational modeling and docking studies. The findings suggested that modifications to the cyclopropanamine structure could enhance binding affinity to target enzymes, paving the way for more effective therapeutic agents .

Applications in Drug Development

The unique structure of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride makes it a valuable scaffold for drug development:

Potential Therapeutic Areas

Therapeutic AreaPotential Application
Diabetes Managementα-glucosidase inhibitors
Neurodegenerative DiseasesAcetylcholinesterase inhibitors
Anticancer ResearchTargeting specific cancer cell pathways

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring and the benzodioxin moiety play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine Hydrochloride
  • Key Difference : The cyclopropane ring is attached to the benzodioxin at the 1-position instead of the 2-position.
  • Molecular Formula: C₁₁H₁₄ClNO₂ (MW: 227.69) .
  • Implications : Positional isomerism may alter steric interactions and binding affinity to biological targets.
b) rac-(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine Hydrochloride
  • Key Difference : Benzodioxin substitution at the 5-position and racemic stereochemistry.
  • Molecular Formula : C₉H₁₂ClF₂N (MW: 207.65) .
  • Implications : Substitution at the 5-position modifies electronic distribution, while fluorine substituents enhance lipophilicity and metabolic stability.
c) 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride
  • Key Difference : Replaces the cyclopropane with a flexible ethanamine chain.
  • Molecular Formula: C₁₀H₁₄ClNO₂ (estimated MW: ~215.68) .
  • Implications : Increased conformational flexibility may enhance receptor binding but reduce metabolic stability compared to rigid cyclopropane analogs.

Functional Group Variations

a) 3',4'-(1",4"-Dioxino) Flavone Derivatives
  • Structure: Flavones with a 1,4-dioxane ring fused to the flavonoid core.
  • Activity : Exhibits antihepatotoxic activity comparable to silymarin, attributed to the dioxane ring’s electron-rich environment and hydrogen-bonding capacity .
  • Comparison : Unlike the target compound, flavone derivatives lack a cyclopropane but share the 1,4-dioxane motif, highlighting its role in bioactivity.
b) Pyridin-3-amine Derivatives (e.g., CS-0309467)
  • Structure : Contains a pyridine ring and methoxy substituent.
  • Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46) .
  • Implications : Bulkier structure may limit membrane permeability compared to the smaller target compound.

Pharmacological and Physicochemical Properties

Property Target Compound 1-Position Isomer Ethanamine Analog Flavone Derivative
Molecular Weight ~227–235 (estimated) 227.69 ~215.68 391.46
Solubility High (HCl salt) High (HCl salt) Moderate Low (non-ionic flavonoid)
Structural Rigidity High (cyclopropane) High (cyclopropane) Low (flexible chain) Moderate (dioxane ring)
Biological Activity Inferred CNS potential Unknown Unknown Antihepatotoxic

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C11_{11}H13_{13}N O2_2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 933758-74-8

Cytotoxicity

Research has indicated that compounds related to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies involving related benzodioxin derivatives have shown IC50_{50} values in the low micromolar range against HeLa cells, suggesting potential for anticancer applications .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its interaction with enzymes. For example, some derivatives have demonstrated inhibition of α-glucosidase, with significant inhibition rates recorded at concentrations around 40 μM . This suggests potential applications in managing conditions like diabetes.

Binding Affinity and Mechanism

Molecular docking studies have been employed to understand the binding modes of these compounds. The results indicate that they can effectively intercalate with DNA, which may contribute to their cytotoxic effects. The binding affinities measured suggest a competitive interaction with DNA-binding agents like ethidium bromide .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50_{50} = 10.46 ± 0.82 μM
α-Glucosidase InhibitionIC50_{50} = 52.54 ± 0.09 μM
DNA IntercalationHigh binding affinity

Case Study: Anticancer Potential

In a study evaluating the anticancer properties of several benzodioxin derivatives, it was found that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine exhibited selective cytotoxicity against cancer cell lines compared to normal cells. The selectivity index was notably higher than that of conventional chemotherapeutics like cisplatin .

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of a benzodioxin precursor followed by amine functionalization. Key reagents include cyclopropylating agents (e.g., diazo compounds) and amine-protecting groups (e.g., tert-butyloxycarbonyl). Optimization involves varying catalysts (e.g., palladium or copper complexes), temperature (40–80°C), and solvent polarity (e.g., dichloromethane vs. THF). Purification via recrystallization in ethanol/HCl yields the hydrochloride salt. Computational tools like AI-driven retrosynthesis models (e.g., Reaxys, Pistachio) can predict viable pathways and identify optimal conditions .

Q. Table 1: Example Synthetic Parameters

StepReagents/ConditionsPurpose
CyclopropanationDiazoethane, Cu(OTf)₂, DCM, 50°CRing formation
Amine protectionBoc₂O, DMAP, THFStability during synthesis
DeprotectionHCl/dioxaneSalt formation

Q. What analytical techniques are most effective for quantifying this compound in environmental samples like wastewater?

  • Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is optimal for preconcentration. Conditioning with methanol (2 mL) followed by sample loading (100 mL at pH 3–5) ensures high recovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and mobile phase (methanol/0.1% formic acid) provides sensitivity (LOD: 0.1 ng/L). Internal standards like BP-3-d5 or triclosan-d3 correct for matrix effects .

Q. Table 2: Analytical Parameters

ParameterSpecification
SPE SorbentOasis HLB
LC ColumnC18, 2.1 × 100 mm, 1.7 µm
MS IonizationESI+
LOD/LOQ0.1 ng/L / 0.3 ng/L

Q. How does the compound’s solubility profile influence its handling in aqueous and organic matrices?

  • Methodological Answer : The hydrochloride salt enhances water solubility but may require pH adjustment (e.g., NH₄OH to free the amine for organic extraction). In environmental samples, solubility is pH-dependent: protonated at acidic pH (soluble in water) and neutral at alkaline pH (extractable into dichloromethane). For cell-based assays, use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational tools like AI-driven retrosynthesis analysis improve the design of novel synthetic pathways for this compound?

  • Methodological Answer : AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to prioritize routes based on atom economy, step count, and reagent availability. For example, a one-step synthesis might involve [3+2] cycloaddition between a benzodioxin-derived alkyne and a nitrile oxide. Validate predictions with DFT calculations (e.g., Gibbs free energy of intermediates) and bench-scale trials. Contradictions between predicted and experimental yields often arise from steric hindrance or solvent effects, requiring iterative optimization .

Q. How should researchers resolve contradictions in NMR or mass spectrometry data when characterizing this compound?

  • Methodological Answer : Conflicting spectral data (e.g., unexpected [M+H]⁺ peaks in MS) may stem from adduct formation (e.g., Na⁺/K⁺) or degradation products. Use high-resolution MS (HRMS) to confirm molecular formula (e.g., m/z 238.0844 for C₁₂H₁₄ClNO₂). For NMR, compare experimental shifts with computed values (DFT/GIAO) and check for diastereomeric splitting. If impurities persist, employ orthogonal purification (e.g., preparative HPLC with a chiral column) .

Q. What strategies mitigate matrix interference when detecting this compound in complex biological samples?

  • Methodological Answer : Use matrix-matched calibration curves and isotope dilution (e.g., ¹³C-labeled analogs). For tissue samples, enzymatic digestion (proteinase K) followed by SPE reduces lipid interference. In LC-MS/MS, scheduled MRM windows minimize cross-talk. For persistent background noise, employ post-column infusion to identify ion suppression zones and adjust gradient elution accordingly .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro and in vivo metabolic stability studies for this compound?

  • Methodological Answer : In vitro liver microsome assays may underestimate in vivo clearance due to plasma protein binding or transporter-mediated uptake. Use species-specific hepatocytes (e.g., human vs. rat) and compare intrinsic clearance (CLint). If in vivo half-life is shorter than predicted, investigate cytochrome P450 isoforms (CYP3A4/2D6) via inhibition assays. Adjust dosing regimens based on bioavailability studies in animal models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride

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